1,3-Dinitrobenzene

Catalog No.
S597575
CAS No.
99-65-0
M.F
C6H4N2O4
C6H4N2O4
C6H4(NO2)2
M. Wt
168.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dinitrobenzene

CAS Number

99-65-0

Product Name

1,3-Dinitrobenzene

IUPAC Name

1,3-dinitrobenzene

Molecular Formula

C6H4N2O4
C6H4N2O4
C6H4(NO2)2

Molecular Weight

168.11 g/mol

InChI

InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H

InChI Key

WDCYWAQPCXBPJA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Solubility

0.02 % (NIOSH, 2024)
1 g dissolves in 2000 ml cold water, 320 ml boiling water; 1 g dissolves in 37 ml alcohol, 20 ml boiling alcohol; freely sol in chloroform, ethyl acetate
Very soluble in acetone and ethanol; soluble in ether
In water, 533 mg/l @ 25 °C
Solubility in water: very poor
0.02%

Synonyms

1,3-dinitrobenzene, 3-dinitrobenzene, m-dinitrobenzene, meta-dinitrobenzene

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
  • Environmental studies: 1,3-DNB is a byproduct in the production of explosives like trinitrotoluene (TNT) and can be released into the environment. Researchers study its environmental fate and degradation to understand its impact on ecosystems []. They investigate its degradation pathways by microorganisms and its persistence in soil and water [, ].

  • Analytical methods development: Due to its potential presence in environmental samples, researchers develop and refine analytical methods for detecting and measuring 1,3-DNB. These methods involve techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) [].

  • Toxicological research: While not a primary focus, some studies investigate the toxicological effects of 1,3-DNB on various organisms. These studies aim to understand its mechanisms of action and potential health risks associated with exposure [].

1,3-Dinitrobenzene is an aromatic compound with the chemical formula C₆H₄(NO₂)₂. It consists of a benzene ring with two nitro groups (–NO₂) attached to the 1 and 3 positions. This compound is a yellow crystalline solid at room temperature and is known for its use in various chemical syntheses, particularly in the production of explosives. The compound is classified under the International Chemical Safety Cards with the identification number 0691 and has a CAS number of 99-65-0 .

DNB is a hazardous compound and should be handled with appropriate precautions. Here are some key safety considerations:

  • Toxicity: DNB is toxic if inhaled, ingested, or absorbed through the skin. Exposure can cause irritation to the eyes, respiratory system, and skin. Chronic exposure may lead to more severe health effects.
  • Flammability: DNB is a combustible material and can be ignited by heat, sparks, or flames.
  • Reactivity: DNB can react violently with strong oxidizing agents, strong bases, and reducing metals, posing a fire and explosion hazard.
, including:

  • Reduction Reactions: It can be reduced to form aniline derivatives or nitroso compounds. For example, reduction with zinc dust can yield 1,3-diaminobenzene .
  • Nucleophilic Substitution: The nitro groups can be replaced by nucleophiles under basic conditions, often resulting in the formation of substituted aromatic compounds .
  • Electrophilic Aromatic Substitution: The presence of nitro groups activates the benzene ring towards further electrophilic substitutions, allowing for additional functionalization .

1,3-Dinitrobenzene exhibits significant biological activity, primarily as a toxic compound. It poses health risks through inhalation and dermal exposure, leading to symptoms such as dizziness, headaches, and skin irritation. Chronic exposure may result in more severe health effects, including potential carcinogenicity as classified by certain health agencies . Additionally, it has been shown to affect aquatic organisms adversely, indicating its environmental toxicity .

Several methods exist for synthesizing 1,3-dinitrobenzene:

  • Nitration of Benzene: This is the most common method where benzene is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions are controlled to favor the formation of the meta product.
  • Janovsky Reaction: In this method, 1,3-dinitrobenzene reacts with alkali in acetone solution to yield various products depending on the reaction conditions .
  • From Trinitrotoluene: 1,3-Dinitrobenzene can also be obtained as a byproduct during the synthesis of trinitrotoluene (TNT) from toluene .

1,3-Dinitrobenzene has several applications:

  • Explosives Manufacturing: It serves as an intermediate in the synthesis of explosives due to its high nitrogen content.
  • Chemical Synthesis: It is utilized in the production of dyes and pharmaceuticals.
  • Research: The compound is often used in laboratories for studying reaction mechanisms involving nitro compounds and their derivatives .

Research indicates that 1,3-dinitrobenzene interacts with various biological systems. Studies have shown that it can generate reactive oxygen species upon reduction, which may contribute to its toxicity. Additionally, its interactions with cellular components can lead to oxidative stress and damage .

Similar Compounds

  • Benzene: A simple aromatic hydrocarbon without nitro groups.
  • Nitrobenzene: A benzene ring with one nitro group; less toxic than 1,3-dinitrobenzene.
  • 1,4-Dinitrobenzene: Similar structure but with nitro groups at different positions; exhibits different reactivity and toxicity profiles.
  • Trinitrotoluene (TNT): A more complex explosive compound derived from toluene and containing three nitro groups.

Comparison Table

CompoundStructureToxicity LevelPrimary Use
1,3-DinitrobenzeneC₆H₄(NO₂)₂HighExplosives synthesis
NitrobenzeneC₆H₅NO₂ModerateSolvent and precursor for dyes
1,4-DinitrobenzeneC₆H₄(NO₂)₂HighExplosives and dyes
TrinitrotolueneC₇H₅N₃O₆Very HighMilitary explosives

Uniqueness

1,3-Dinitrobenzene stands out due to its unique position of nitro groups that influence its reactivity and biological effects compared to other dinitro compounds. Its specific applications in explosives manufacturing also highlight its industrial significance.

Traditional Nitration Pathways for 1,3-Dinitrobenzene Production

The conventional synthesis of 1,3-DNB involves the nitration of nitrobenzene using a mixed acid system (HNO₃/H₂SO₄). The nitro group’s meta-directing effect ensures ~93% selectivity for the 1,3-isomer, with minor ortho (6%) and para (1%) byproducts. The reaction proceeds via electrophilic aromatic substitution (EAS), where sulfuric acid protonates nitric acid to generate the nitronium ion (NO₂⁺), the active electrophile.

Reaction Conditions and Yield Optimization
Early batch processes operated at 50–90°C for 2–6 hours, achieving 85–90% yields. A study by Shah and Pishawikar demonstrated that substituting fuming nitric acid with sodium nitrate reduced costs while maintaining yields of 10–12 g per batch. Key parameters include:

ParameterOptimal RangeImpact on Yield/Selectivity
Temperature65–85°CHigher temps favor byproduct formation
H₂SO₄/HNO₃ molar ratio1.01–1.12Excess H₂SO₄ enhances NO₂⁺ generation
Residence time3–4 hoursProlonged time increases trinitration

Despite its efficacy, traditional nitration faces challenges, including hazardous waste generation (e.g., nitrophenols at 509 ppm) and energy-intensive purification due to isomer separation.

Novel Catalytic Systems in Direct Nitration of Nitrobenzene

Recent advances focus on heterogeneous catalysts and continuous-flow systems to enhance selectivity and sustainability.

Microreactor Technology
A continuous-flow microreactor integrated with micromixers achieved 99% dinitrobenzene yield at 65°C with a residence time of 10 minutes, reducing nitrophenol byproducts to 112 ppm. Sodium dodecyl sulfate (SDS) surfactant improved interfacial mass transfer, minimizing para-DNB selectivity to 0.44%.

Solid Acid Catalysts
Heteropoly acids (e.g., H₃PW₁₂O₄₀/MCM-41) and sulfated silica (H₂SO₄/SiO₂) demonstrated 73.4% benzene conversion and 98.8% nitrobenzene selectivity under mild conditions. ZSM-5 molecular sieves modified with sulfuric acid enabled nitration at 60°C with 90% yield and >300 reuses without activity loss.

Catalyst SystemConditionsYield/Selectivity
HPW/MCM-4180°C, 6 hours73.4% benzene conversion
ZSM-5/H₂SO₄60°C, 3 hours90% nitrobenzene yield
Microreactor/SDS65°C, 10 minutes99% dinitrobenzene yield

Isotopic Labeling Techniques for Mechanistic Studies

Isotopic labeling has elucidated nitration mechanisms and degradation pathways. ¹³C₆- and D₄-labeled 1,3-DNB synthesized via nitration of isotopically enriched nitrobenzene provided insights into:

  • Reaction Intermediates: ¹³C NMR traced σ-complex formation during EAS.
  • Environmental Degradation: D₄-labeled 1,3-DNB revealed microbial reduction pathways to 3-nitroaniline.

Synthetic Routes for Isotopologues

IsotopologuePrecursorMethodPurity
¹³C₆-1,3-DNB¹³C₆-nitrobenzeneH₂SO₄/HNO₃ nitration99%
D₄-1,3-DNBD₄-nitrobenzeneOleum-mediated nitration98%

1,3-Dinitrobenzene, a yellow solid compound with the molecular formula C6H4(NO2)2, undergoes distinctive degradation pathways when exposed to basic conditions in protic solvents [1]. The presence of two electron-withdrawing nitro groups at the meta positions makes this compound particularly susceptible to nucleophilic attack, which initiates the degradation process [2]. In protic solvents such as methanol, the interaction between 1,3-dinitrobenzene and basic species like methoxide ions leads to complex reaction mechanisms that have been extensively studied [3] [4].

The reaction of 1,3-dinitrobenzene with methoxide ions in methanol solution has been thoroughly investigated to understand the kinetics and mechanisms involved [3]. Studies have shown that this reaction proceeds through an electron-transfer mechanism, where the methoxide ion acts as a nucleophile and attacks the aromatic ring, leading to the formation of various intermediates [4]. The reaction ultimately yields trans-3,3′-dinitroazoxybenzene as one of the primary products [2] [4].

The kinetics of this reaction have been found to be dependent on both temperature and methoxide ion concentration [4]. Researchers have observed that the pseudo-first order rate constants (k1) for this reaction correlate with the activity of methoxide ions rather than their concentration, indicating the importance of considering activity coefficients in concentrated solutions [5]. This relationship can be expressed through the following table:

Temperature (°C)Second Order Rate Constant (M⁻¹ s⁻¹)
15.15.56 × 10⁻⁵
20.09.76 × 10⁻⁵
25.01.49 × 10⁻⁴
40.07.98 × 10⁻⁴

Table 1: Second order rate constants for the reaction of 1,3-dinitrobenzene with methoxide ion in methanol solution at various temperatures [5].

The activation energy for this reaction has been calculated to be approximately 19.9 kcal/mol, with a frequency factor (log A) of 11.20 (A in M⁻¹ s⁻¹) [5]. These parameters provide valuable insights into the energetics of the base-induced degradation pathway of 1,3-dinitrobenzene in protic solvents [5].

Another significant degradation pathway involves the alkaline ascorbic acid treatment of 1,3-dinitrobenzene [6]. Research has shown that using sodium hydroxide (0.21-2 M NaOH) and ascorbic acid (20-100 mM) can achieve nearly complete removal (90-100%) of 1,3-dinitrobenzene within 0.5 hours [6]. This degradation process occurs through step-by-step electron transfer and condensation routes, with the NaOH/ascorbic acid molar ratio significantly influencing the reaction pathway [6].

At higher NaOH/ascorbic acid molar ratios, there is increased ascorbic acid decomposition, which promotes the condensation route leading to the formation of azo- and azoxy-compounds, ultimately reducing 1,3-dinitrobenzene to 1,3-phenylenediamine [6]. This alkaline ascorbic acid treatment method represents a potential remediation process for environments contaminated with 1,3-dinitrobenzene [6].

Role of Nitroso Intermediates in Reductive Coupling Reactions

Nitroso intermediates play a crucial role in the reductive coupling reactions of 1,3-dinitrobenzene [2] [4]. During the nitro-reductive metabolism of 1,3-dinitrobenzene, highly reactive intermediates such as 3-nitro-nitrosobenzene and 3-nitrophenylhydroxylamine are formed, along with the production of superoxide through futile redox cycling [7]. These intermediates are key players in the electron-transfer mechanisms that govern the reductive coupling reactions of 1,3-dinitrobenzene [7] [8].

The formation of nitroso intermediates during the reaction of 1,3-dinitrobenzene with methoxide ions has been extensively studied [4]. Research has shown that m-nitronitrosobenzene is an important intermediate in the reaction pathway leading to the formation of trans-3,3′-dinitroazoxybenzene [4]. The kinetics of formation and decomposition of this intermediate have been followed as a function of temperature (30–47.2 °C) and methoxide ion concentration (3–5 M) [4].

Studies have also demonstrated that nitroso derivatives play a significant role in the electron-transfer mechanism of 1,3-dinitrobenzene reactions [2] [4]. The suggested structure for the nitroso intermediate and the proposed reaction scheme are consistent with experimental data and kinetic parameters, providing a comprehensive understanding of the role of nitroso intermediates in these reactions [4].

In bacterial systems, 1,3-dinitrobenzene can be readily reduced to 3-hydroxylaminonitrobenzene and 3-nitroaniline through extracellular reduction mechanisms [9]. This reduction process involves electron transfer mediated by bacterial extracellular polymeric substances, with reducing sugars acting as electron donors and cytochromes and low-molecular weight molecules (flavins and quinones) serving as electron transfer mediators [9].

The metabolic fate of nitroso intermediates has also been investigated in various systems [8]. Liver microsomes, known to rapidly metabolize 1,3-dinitrobenzene, generate superoxide anion radicals when incubated with 1,3-dinitrobenzene and NADPH [8]. However, in seminiferous tubule mitochondria, no oxygen radicals are detected, suggesting that GSH depletion observed in 1,3-dinitrobenzene-treated seminiferous tubules is due to the formation of nitrophenylhydroxylamine and nitrosonitrobenzene rather than reactive oxygen intermediates [8].

The reductive coupling reactions involving nitroso intermediates can be represented by the following reaction scheme:

  • 1,3-Dinitrobenzene + e⁻ → 1,3-Dinitrobenzene radical anion
  • 1,3-Dinitrobenzene radical anion + H⁺ → 3-Nitro-nitrosobenzene + OH⁻
  • 3-Nitro-nitrosobenzene + e⁻ → 3-Nitro-nitrosobenzene radical anion
  • 3-Nitro-nitrosobenzene radical anion + 3-Nitro-nitrosobenzene → trans-3,3′-dinitroazoxybenzene

This reaction scheme illustrates the sequential electron transfer steps and the coupling of nitroso intermediates to form the final product [2] [4].

Temperature-Dependent Regioselectivity in Polynitration

The polynitration of 1,3-dinitrobenzene exhibits significant temperature-dependent regioselectivity, which has important implications for the synthesis of higher nitrated derivatives [10] [1]. The nitration of 1,3-dinitrobenzene to form 1,3,5-trinitrobenzene is a key reaction in the preparation of energetic materials and other industrial chemicals [1].

Temperature plays a crucial role in determining the regioselectivity of the nitration reaction [10] [11]. At lower temperatures, the reaction tends to be more selective, favoring nitration at specific positions on the aromatic ring [11]. This temperature dependence can be attributed to the different activation energies required for nitration at various positions on the 1,3-dinitrobenzene molecule [10].

Research has shown that the nitration of nitrobenzene to form dinitrobenzene isomers is also highly temperature-dependent [10] [12]. The reaction energy barriers for ortho-dinitrobenzene and para-dinitrobenzene are higher than that of the main product, meta-dinitrobenzene (1,3-dinitrobenzene) [12]. Consequently, lowering the reaction temperature reduces the selectivity of para-dinitrobenzene formation [12].

The following table illustrates the effect of temperature on the selectivity of dinitrobenzene isomers during the nitration of nitrobenzene:

Temperature (°C)meta-DNB Selectivity (%)para-DNB Selectivity (%)ortho-DNB Selectivity (%)
6591.61.56.9
7090.92.07.1
7589.52.87.7

Table 2: Effect of temperature on the selectivity of dinitrobenzene isomers during nitration of nitrobenzene [12].

The polynitration of 1,3-dinitrobenzene to form 1,3,5-trinitrobenzene requires more severe conditions than the nitration of nitrobenzene or the mononitration of benzene [1]. This reaction can be carried out using nitronium tetrafluoroborate in fluorosulfuric acid at elevated temperatures (around 150 °C) [1]. The high temperature is necessary to overcome the deactivating effect of the two nitro groups already present on the aromatic ring [1].

The regioselectivity of the polynitration reaction is also influenced by the concentration and type of acid used [12]. Higher sulfuric acid concentrations enhance the solubility of nitrobenzene in the acid phase but also increase the viscosity, affecting mass transfer resistance [12]. These combined effects result in slight changes in the selectivity of the nitration reaction [12].

The molar ratio of nitric acid to the substrate also affects the regioselectivity of the polynitration reaction [12]. However, this effect is relatively minor compared to the influence of temperature [12]. The selectivity of dinitrobenzene isomers is primarily determined by their kinetic parameters and the concentration of the nitronium ion (NO2+) [12].

In continuous-flow microreactor systems, the temperature-dependent regioselectivity of the nitration reaction can be precisely controlled, leading to enhanced selectivity and yield [10] [12]. These systems provide better mass and heat transfer capabilities, resulting in higher yields of the desired isomer and lower selectivity for unwanted isomers [12].

Physical Description

M-dinitrobenzene is a yellow solid with a slight odor. Sinks in water. (USCG, 1999)
Pale-white or yellow, crystalline solid; [NIOSH]
YELLOW CRYSTALS.
Pale-white or yellow solid.

Color/Form

Yellowish crystals
Colorless to yellow, rhombic needles or plates
Pale white or yellow, crystalline solid.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

168.01710661 g/mol

Monoisotopic Mass

168.01710661 g/mol

Boiling Point

556 °F at 756 mmHg (NTP, 1992)
302.8 °C @ 770 mm Hg
300-303 °C
572 °F

Flash Point

302 °F (NIOSH, 2024)
302 °F
302 °F (CLOSED CUP)
149 °C

Heavy Atom Count

12

Vapor Density

5.8 (air= 1 at boiling point of dinitrobenzene) /Dinitrobenzene, all isomers/
Relative vapor density (air = 1): 5.8

Density

1.58 at 64.4 °F (USCG, 1999) - Denser than water; will sink
1.575 @ 18 °C/4 °C
1.6 g/cm³
1.58

LogP

1.49 (LogP)
log Kow= 1.49
1.49

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

194 °F (NTP, 1992)
89-90 °C
90 °C
192 °F

UNII

DK8B627BU0

GHS Hazard Statements

Aggregated GHS information provided by 203 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (98.03%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (99.51%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0002 [mmHg]
2X10-4 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C:

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

99-65-0

Absorption Distribution and Excretion

It is readily absorbed through the skin, either as solid, liquid or vapor.
Male F-344 rats were given a single oral or ip dose of 20 or 25 mg/kg of 1,3-dinitrobenzene or split ip doses of two 10 mg treatments (separated by a four hr interval) daily. Rats were divided into the following groups of six individuals each: conventional, germ-free, & germ-free repopulated with suspensions of bacteria. After an oral dose of 25 mg/kg, the formation of methemoglobin with time was similar for conventional & germ-free rats. ... When administered (14)C-labeled 1,3-dinitrobenzene, whole blood, plasma, liver, kidney, testis, sciatic nerve, white & brown fat, & brain stem of germ-free rats had higher concns of radioactivity than the respective tissues of conventional rats. Following admin of a single oral dose of 25 mg/kg, whole blood of conventional rats had a peak mean concn of the parent cmpd of 4.2 ug/ml at 0.5 hr. Half-life was approx 10 hr. In germ-free rats the peak concn was 7.5 ug/ml after 0.5 hr (maintained for 6 hr); half-life was 20 hr. ...
In, animals, 1,3-DNB is rapidly absorbed by the oral route; data from one study indicate that at least 70% of a single oral dose was absorbed. In animals, depending on the vehicle, 1,3-DNB can also be readily absorbed through the skin. It appears that polar vehicles facilitate absorption. ... Following oral exposure, the main route of excretion of 1,3-DNB metabolites in animals is the urine.
Rabbits treated with randomly labeled 14-C-1,3-DNB in arachis oil in single doses of 50-100 mg/kg excreted 65-93% of the administered radioactivity in the urine within 2 days of dosing. This indicated that at least that amount was absorbed from the GI tract. Similar results were reported in rats in which excretion data suggested that at least 63% of a single oral dose was absorbed.

Metabolism Metabolites

... METABOLIZED ... BY REDN OF 1 OR BOTH NITRO GROUPS, & BY HYDROXYLATION OF BENZENE RING, TO PRODUCE DINITRO-, AMINONITRO-, & DIAMINOPHENOLS. AFTER FEEDING M-DINITROBENZENE (LABELLED WITH (14)CARBON) TO RABBITS THE METABOLITES PRESENT IN THE URINE WERE M-NITROANILINE ... M-PHENYLENEDIAMINE ... 2-AMINO-4-NITROPHENOL ... 4-AMINO-2-NITROPHENOL & 2,4-DIAMINOPHENOL. ... THE ABSENCE OF ANY 3,5-SUBSTITUTED PHENOLS SUGGESTS THAT REDN OF 1 OF NITRO GROUPS PRECEDES HYDROXYLATION.
The biotransformation of m-dinitrobenzene was studied in rabbits. The animals recieved a single oral dose of radiocarbon-labeled m-DNB in the range of 50 to 100 mg/kg. Urine was collected for two days after dosing for analysis of metabolites. Over the two day period, more than 80% of the radiolabel was excreted in the urine; feces contained between 0.3 and 5.2% of the radioactive dose. m-DNB underwent extensive biotransformation. The major urinary metabolites were 2,4-diaminophenol (31% of the dose), m-nitroaniline and m-phenylenediamine (together, 35% of the dose), and 2-amino-4-nitrophenol (24%).
The redn of aromatic nitro compounds was investigated in purified milk xanthine oxidase system. ... The redn rate was greatest for p-substitution of electron-withdrawing groups, and for m-substitution of electron-repelling groups, respectively.
Nitroreductase activity was previously known to occur under nitrogen atmosphere in the cytosolic and microsomal fractions of liver homogenates. This study describes a subcellular nitroreductase activity which occurs in liver mitochondria under aerobic conditions. Mitochondria were isolated from rat liver and assayed for their capacity to reduce certain nitro compounds by measuring spectrophotometrically both the appearance of amino compounds and the consumption of nicotinamide adenine dinucleotide. Intact mitochondria were found to possess a p-dinitrobenzene reductase activity. The activity was destroyed by heat, and was present at only 20% in the microsomal fraction. It was strictly nicotinamide adenine dinucleotide-dependent, while only little or no activity occurred with reduced nicotinamide adenine dinucleotide or other oxidative substrates. Nitro reduction was inhibited by thiol reagents. Rat liver mitochondria showed about 15% activity with o-dinitrobenzene and m-dinitrobenzene, while there was less than 5% activity with a series of p-nitro compounds including chloramphenicol.
The metabolism of radiolabeled dinitrobenzene isomers was compared in hepatocytes and hepatic subcellular fractions isolated from male Fischer-344 rats. Under aerobic conditions, reduction was the major metabolic pathway for m- and p-dinitrobenzene in hepatocytes with m- and p-nitroaniline accounting for 74.0 + or - 1.2% and 81.0 + or - 0.6% (mean + or - standard error, n= 4), respectively, of the radioactivity present after a 30 min incubation. The major metabolite of o-dinitrobenzene in similar incubations was S-(2-nitrophenyl)glutathione which represented 48.1 + or - 5.5% of the total radioactivity; o-nitroaniline accounted for 29.5 + or - 2.1% of the radioactivity. Incubation of dinitrobenzenes with microsomes produced nitroanilines as well as nitrosonitrobenzenes and nitrophenylhydroxylamines. Reduction of o- and m-dinitrobenzene by microsomes was reduced nicotinamide adenine dinucleotide-dependent. Reduction of p-dinitrobenzene could be supported by nicotinamide adenine dinucleotide as well as reduced nicotinamide adenine dinucleotide, although the rate of reduction was slower with nicotinamide adenine dinucleotide. Conjugation of o- and p-dinitrobenzene, but not m-dinitrobenzene, with glutathione occurred in cytosol incubations although only o-dinitrobenzene formed the glutathione conjugate in intact hepatocytes.

Wikipedia

1,3-Dinitrobenzene

Biological Half Life

Following admin of a single oral dose of 25 mg/kg, whole blood of conventional rats had a peak mean concn of the parent cmpd of 4.2 ug/ml at 0.5 hr. Half-life was approx 10 hr. In germ-free rats the peak concn was 7.5 ug/ml after 0.5 hr (maintained for 6 hr); half-life was 20 hr. ...

Use Classification

Hazard Classes and Categories -> Reactive - 4th degree

Methods of Manufacturing

2-STAGE NITRATION PROCESS: REACTION OF BENZENE WITH MIXTURE OF SULFURIC & NITRIC ACID, FOLLOWED BY REACTION OF NITROBENZENE WITH MIXTURE OF SULFURIC & NITRIC ACID

General Manufacturing Information

Benzene, 1,3-dinitro-: ACTIVE
OF 3 ISOMERS OF DINITROBENZENE, META-DINITROBENZENE IS MOST COMMONLY MANUFACTURED.
Selective control of weeds.

Analytic Laboratory Methods

A simple procedure has been developed for the determination of munitions present in water at levels as low as 0.1 ug/liter. The method uses 60-80 mesh XAD-4 for extraction, followed by elution with 20 ml of ethyl acetate, concentration of the eluate, separation by capillary gas chromatography, and detection using electron capture.
EPA Method 8090. Gas Chromatographic Method for the detection of ppb levels of nitroaromatic and cyclic ketone compounds. Detection is achieved by an electron capture detector (ECD) for dinitrotoluenes or a flame ionization detector (FID) for the other compounds amenable to this method. The method detection limit of dinitrobenzene is not given. Precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix. /Dinitrobenzene/
EAD Method 1625. Semivolatile Organic Compounds by Isotope Dilution GCMS. Detection limit = 10.0 ug/l.
OSW Method 8270B. Determination Semivolatile Organic compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique. Detection limit = 20.0 ug/l.
For more Analytic Laboratory Methods (Complete) data for 1,3-DINITROBENZENE (6 total), please visit the HSDB record page.

Interactions

IN SUBACUTE POISONING, SYMPTOMS MAY BE PRECIPITATED BY SUNLIGHT OR BY INGESTION OF ALCOHOL. /DINITROBENZENE/

Dates

Modify: 2023-08-15

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